N-(4-(2-((4-甲氧基苄基)氨基)-2-氧代乙基)噻唑-2-基)环丙烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

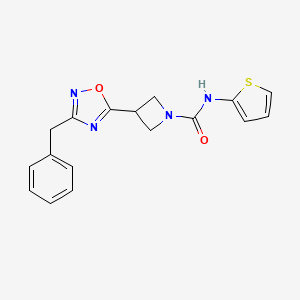

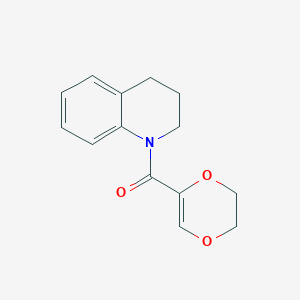

This compound contains several functional groups including a thiazole ring, a cyclopropane ring, an amide group, and a methoxybenzyl group. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. The cyclopropane ring is a three-membered carbon ring. The amide group (-CONH2) is a common feature in bioactive molecules and pharmaceuticals .

Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, it might involve several steps including the formation of the thiazole ring, the introduction of the methoxybenzyl group, and the formation of the amide bond. The synthesis could potentially start with a suitable precursor for the thiazole ring, which could then be functionalized with the methoxybenzyl group .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and cyclopropane rings would introduce some rigidity into the structure. The electron-donating methoxy group and the electron-withdrawing amide group could have significant effects on the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The thiazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The amide group can participate in various reactions such as hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, and stability would depend on the compound’s molecular structure. The presence of the polar amide group could enhance solubility in polar solvents, while the nonpolar methoxybenzyl and cyclopropane groups could enhance solubility in nonpolar solvents .科学研究应用

抗菌应用

一些研究探索了噻唑烷-2,4-二酮甲酰胺和氨基酸衍生物的抗菌潜力,突出了它们对革兰氏阴性菌的弱至中度抗菌活性和抗真菌活性。一种化合物特别对革兰氏阳性菌(特别是金黄色葡萄球菌)表现出抗菌活性 (Alhameed 等,2019)。

抗癌和抗增殖活性

已经评估了新的 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物对艾氏腹水癌 (EAC) 细胞的细胞毒性,一些化合物显示出有希望的结果 (Hassan、Hafez 和 Osman,2014)。此外,从维斯纳吉酮和壳尼酮合成的新的苯并二呋喃基;1,3,5-三嗪;1,3,5-恶二嗪;和噻唑并嘧啶类化合物显示出具有潜在抗癌活性的抗炎和镇痛剂 (Abu‐Hashem、Al-Hussain 和 Zaki,2020)。

合成和结构见解

2-(环丙基氨基)-5-(4-甲氧基亚苄基)噻唑-4(5H)-酮的多组分合成方法已经详细阐述,为生产具有抗菌活性的化合物提供了一种经济高效的方法 (Sydorenko 等,2022)。此外,已经进行了 1-(3-氨基-4-吗啉代-1H-吲唑-1-羰基)-N-(4-甲氧基苯基)环丙烷-1-甲酰胺的合成和晶体结构分析,以研究其对癌细胞系的抗增殖活性 (Lu 等,2021)。

作用机制

安全和危害

未来方向

Future research could focus on exploring the biological activity of this compound and optimizing its properties for potential applications in medicine or other fields. This could involve testing the compound in biological assays, studying its mechanism of action, and modifying its structure to improve its efficacy and reduce any potential side effects .

属性

IUPAC Name |

N-[4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-23-14-6-2-11(3-7-14)9-18-15(21)8-13-10-24-17(19-13)20-16(22)12-4-5-12/h2-3,6-7,10,12H,4-5,8-9H2,1H3,(H,18,21)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOAQHKFTRSGPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2928519.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2928522.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclopentylacetamide](/img/no-structure.png)

![3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B2928530.png)

![Ethyl 5-(3,5-dinitrobenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate](/img/structure/B2928532.png)

![Ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2928535.png)